REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]=[C:7]([CH3:16])[CH2:8][CH2:9][CH:10]=[C:11]([CH3:15])[C:12]([OH:14])=[O:13])(=O)C.C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl.Cl>CO.O>[OH:4][CH2:5][CH:6]=[C:7]([CH3:16])[CH2:8][CH2:9][CH:10]=[C:11]([CH3:15])[C:12]([OH:14])=[O:13] |f:1.2.3|
|
Name
|
acid 232a
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C(CCC=C(C(=O)O)C)C
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methylene chloride (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=C(CCC=C(C(=O)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 52.4 mmol | |
AMOUNT: MASS | 9.65 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |